

alternative monomers to "Diallyl 2,2'-oxydiethyl dicarbonate" for specialty polymers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl 2,2'-oxydiethyl dicarbonate*

Cat. No.: *B089636*

[Get Quote](#)

An Objective Comparison of Alternative Monomers for Specialty Polymer Synthesis

For researchers and professionals in polymer chemistry and drug development, the selection of monomers is a critical decision that dictates the final properties and applications of specialty polymers. "**Diallyl 2,2'-oxydiethyl dicarbonate**," commercially known as Allyl Diglycol Carbonate (ADC) or CR-39, is a widely used monomer, particularly for optical applications due to the excellent clarity, light weight, and impact resistance of its polymer, poly(allyl diglycol carbonate) (PADC)[1][2][3][4]. However, the demand for polymers with tailored functionalities, such as higher refractive indices, biocompatibility, or specific thermal properties, necessitates the exploration of alternative monomers.

This guide provides a detailed comparison of several classes of alternative monomers to ADC, focusing on other diallyl esters, sulfur-containing monomers for high refractive index applications, and functionalized cyclic carbonates and zwitterionic monomers for biomedical uses.

Comparative Data of Monomers and Their Polymers

The following tables summarize the key quantitative data for **Diallyl 2,2'-oxydiethyl dicarbonate** and its alternatives.

Table 1: Comparison of Monomer Properties

Property	Diallyl 2,2'-oxydiethyl dicarbonate (ADC)	Diallyl Phthalate (DAP)	Diallyl Isophthalate (DAIP)	Diallyl Tartrate	2,5-Bis(sulfanyl methyl)-1,4-dithiane (BMMD)
Chemical Formula	$C_{12}H_{18}O_7$ ^[3]	$C_{14}H_{14}O_4$ ^[5] ^[6]	$C_{14}H_{14}O_4$ ^[7] ^[8]	$C_{10}H_{14}O_6$ ^[9]	$C_6H_{12}S_4$
Molecular Weight (g/mol)	274.27 ^[3]	246.26 ^[5]	246.26 ^[7]	230.21 ^[9]	212.44
Appearance	Colorless liquid ^[3]	Colorless to light yellow liquid ^[5] ^[10]	Colorless liquid or white powder ^[7]	Colorless liquid ^[9]	White solid
Density (g/cm ³)	1.15 (at 25°C) ^[1]	1.105-1.115 (at 20°C) ^[6]	1.256 (at 25°C) ^[7]	-	-
Refractive Index (n _D)	~1.45-1.46 ^[3]	-	1.569 (for polymer) ^[11]	-	-
Boiling Point (°C)	161 (at 2 mmHg)	157-165 (at 0.53 kPa) ^[6]	-	-	-
Melting Point (°C)	-4	-70 ^[6]	76 (softening point of homopolymer) ^[7]	-	-

Table 2: Comparison of Polymer Properties and Polymerization Methods

Property	Poly(ADC) (CR-39)	Poly(DAP)	Poly(DAIP)	Poly(diallyl tartrate)	Poly(thioest er)s/Poly(thi oether)s
Polymerization Method	Free-radical polymerization[1]	Free-radical polymerization[5][10]	Free-radical polymerization[7]	Photoinitiation (radical polymerization)[12][13]	Polycondensation or Polyaddition[14][15]
Refractive Index (n_D)	1.498 - 1.499[1][2]	-	1.569[11]	-	1.61 - 1.91[14][15][16]
Abbe Number	58-59[1]	-	-	-	30-38[14][15]
Density (g/cm³)	1.31 - 1.32[1][2]	-	1.256[11]	-	-
Glass Transition Temp. (T_g) (°C)	-	-	-	-90[12][13]	65 - 131[14][15]
Thermal Stability (T_d5%) (°C)	-	Good thermal stability[5][10]	220[7]	-	278 - 307[14][15]
Key Features	High optical clarity, scratch resistance, lightweight[1][3]	Good electrical insulation, heat and water resistance[5][17]	High thermal and chemical resistance[7]	Biodegradable, non-cytotoxic[12][13]	High refractive index, high Abbe number[14][15]

Experimental Protocols

Radical Polymerization of Diallyl Monomers (General Procedure)

This protocol is a general representation for the polymerization of diallyl monomers like ADC, DAP, and DAIP.

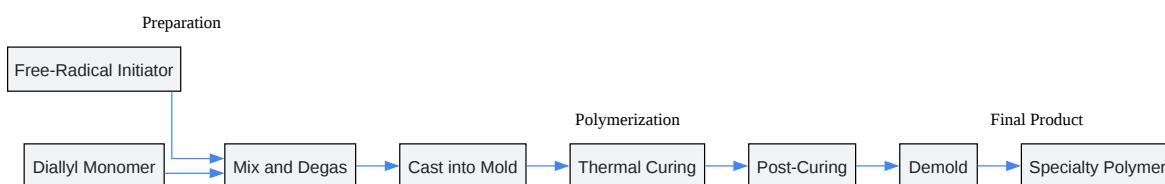
- **Monomer Preparation:** The diallyl monomer is purified, and a free-radical initiator (e.g., benzoyl peroxide or diisopropyl peroxydicarbonate) is added at a concentration of 2-5% by weight.
- **Degassing:** The monomer-initiator mixture is degassed to remove dissolved oxygen, which can inhibit polymerization. This is typically done by several freeze-pump-thaw cycles.
- **Casting:** The degassed mixture is poured into a mold of the desired shape.
- **Curing:** The filled mold is placed in an oven or water bath and subjected to a programmed heating cycle. For example, the temperature may be gradually increased from 40°C to 90°C over several hours to control the polymerization rate and avoid the formation of internal stresses.
- **Post-Curing:** After the initial curing, the polymer may be post-cured at a higher temperature (e.g., 120°C) for a few hours to ensure complete conversion of the monomer.
- **Demolding:** The cured polymer is cooled to room temperature and removed from the mold.

Photopolymerization of Diallyl Tartrate

This method is particularly effective for diallyl tartrate to achieve high conversion.[\[12\]](#)[\[13\]](#)

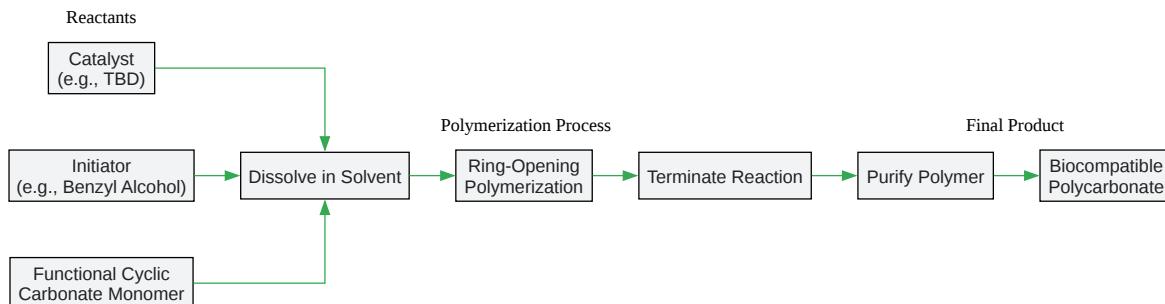
- **Formulation:** Diallyl tartrate is mixed with a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) at a concentration of 1-3% by weight.
- **Casting:** The mixture is placed in a transparent mold.
- **UV Curing:** The mold is exposed to UV radiation of a specific wavelength and intensity for a predetermined time until the monomer is fully cured into a cross-linked polymer. The process can be monitored using techniques like differential photocalorimetry (DPC).

Synthesis of High Refractive Index Poly(thioester)s via Polycondensation


This protocol is based on the synthesis of poly(thioester)s from a dithiol and a diacid chloride.

[\[14\]](#)

- Reactant Dissolution: 2,5-bis(sulfanylmethyl)-1,4-dithiane (BMMD) and a diacid chloride (e.g., 1,3-adamantanedicarbonyl dichloride) are dissolved in an appropriate solvent like chlorobenzene in a reaction vessel equipped with a stirrer and a nitrogen inlet.
- Polycondensation: The reaction mixture is heated to a specific temperature (e.g., 80-100°C) and stirred for several hours under a nitrogen atmosphere. The progress of the reaction can be monitored by the increase in viscosity.
- Polymer Precipitation: After the reaction is complete, the polymer is precipitated by pouring the solution into a non-solvent such as methanol.
- Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at an elevated temperature.


Visualizing Polymerization Workflows

The following diagrams illustrate the general workflows for the different polymerization methods discussed.

[Click to download full resolution via product page](#)

Caption: Workflow for Free-Radical Polymerization of Diallyl Monomers.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allyl Diglycol Carbonate is a Good Optical Resin Lens Material - Nanjing Chemical Material Corp. [njchm.com]
- 2. CR-39 - Wikipedia [en.wikipedia.org]
- 3. nbino.com [nbino.com]
- 4. echemi.com [echemi.com]
- 5. DIALLYL PHTHALATE (DAP) RESIN - Ataman Kimya [atamanchemicals.com]
- 6. Diallyl Isophthalate (DAIP) [nuomengchemical.com]
- 7. Diallyl isophthalate | 1087-21-4 | Benchchem [benchchem.com]
- 8. Diallyl isophthalate | C14H14O4 | CID 66183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy Diallyl tartrate [smolecule.com]
- 10. Cross-linking agent & plasticizer|Diallyl Phthalate(DAP)|Methylsulfonyl chloride|Ethyl sulfonyl chloride|Allyl sulfonyl chloride|Butyl chloride -Shouguang Nuomeng Chemical Co., Ltd. [nuomengchem.com]
- 11. Poly(diallyl isophthalate) – scipoly.com [scipoly.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Diallyl tartrate as a multifunctional monomer for bio-polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of sulfur-containing poly(thioester)s with high refractive indices and high Abbe numbers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. One-step vapor-phase synthesis of transparent high refractive index sulfur-containing polymers | Pyun Research Group [pyun.arizona.edu]
- 17. taylorfrancis.com [taylorfrancis.com]
- To cite this document: BenchChem. [alternative monomers to "Diallyl 2,2'-oxydiethyl dicarbonate" for specialty polymers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089636#alternative-monomers-to-diallyl-2-2-oxydiethyl-dicarbonate-for-specialty-polymers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com